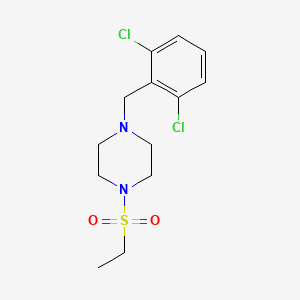![molecular formula C16H13F2NO2 B4695182 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4695182.png)
3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one
Overview
Description
3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one, also known as DFP-10825, is a synthetic compound that belongs to the class of chalcones. It has gained attention in recent years due to its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as topoisomerase and HDAC, which are involved in DNA replication and transcription. It has also been found to inhibit the formation of beta-amyloid plaques by reducing the activity of enzymes involved in their formation. Additionally, 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has been shown to activate the AMPK pathway, which is involved in energy metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of enzymes such as topoisomerase and HDAC, which are involved in cancer progression. In Alzheimer's disease research, 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has been shown to inhibit the formation of beta-amyloid plaques, which are responsible for the neurodegenerative effects of the disease. In diabetes research, 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has been shown to improve insulin sensitivity and reduce blood glucose levels.
Advantages and Limitations for Lab Experiments
3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been shown to have high potency and selectivity for its target enzymes. However, there are also some limitations to using 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one in lab experiments. It has not been extensively studied in vivo, which means that its effects in living organisms are not fully understood. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Future Directions
There are several future directions for research on 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one. One area of research could be to investigate its effects on other diseases such as Parkinson's disease and Huntington's disease. Another area of research could be to study its effects in vivo to better understand its potential as a therapeutic agent. Additionally, more research could be done to elucidate its mechanism of action and identify potential targets for drug development. Finally, research could be done to optimize its synthesis method to make it more efficient and cost-effective.
Scientific Research Applications
3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of enzymes such as topoisomerase and HDAC, which are involved in cancer progression. In Alzheimer's disease research, 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has been shown to inhibit the formation of beta-amyloid plaques, which are responsible for the neurodegenerative effects of the disease. In diabetes research, 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has been shown to improve insulin sensitivity and reduce blood glucose levels.
properties
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-1-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO2/c1-21-13-4-2-3-11(9-13)16(20)7-8-19-15-6-5-12(17)10-14(15)18/h2-10,19H,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPHQJKOIRBAFU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CNC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-nitrobenzoyl)amino]-N-propylbenzamide](/img/structure/B4695104.png)
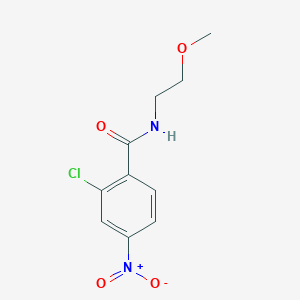
![methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4695120.png)
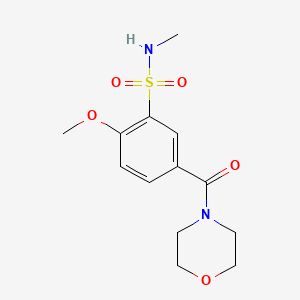
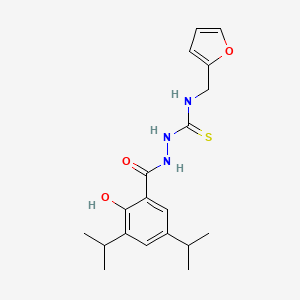
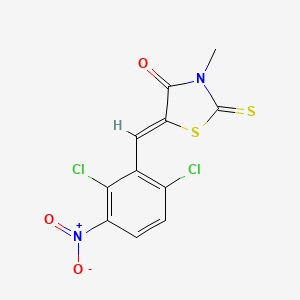

![6-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4695169.png)
![2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4695172.png)
![N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4695183.png)
![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B4695186.png)
![ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate](/img/structure/B4695188.png)
![2-cyano-N-cyclopropyl-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylamide](/img/structure/B4695194.png)
